molecular formula FeOH(C2H3O2)2 B012327 Ferric acetate CAS No. 10450-55-2

Ferric acetate

Cat. No.: B012327
CAS No.: 10450-55-2
M. Wt: 193.96 g/mol
InChI Key: QURQVYUQNCFEOX-UHFFFAOYSA-N
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Description

Ferric acetate, basic, also known as basic iron acetate, is a coordination complex with the formula [Fe₃O(OAc)₆(H₂O)₃]OAc. It is commonly observed as a brownish-red powder or a reddish-brown solution. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Ferric acetate, also known as basic iron acetate, is a coordination complex . The primary targets of this compound are the iron transport and storage proteins in the body, such as transferrin and ferritin . These proteins play a crucial role in maintaining iron homeostasis, which is essential for various physiological processes, including oxygen transport and DNA synthesis .

Mode of Action

This compound interacts with its targets through a process known as chelation . In this process, the ferric ions (Fe3+) in this compound bind to the oxygen atoms in the acetate ions (CH3COO-) forming a coordination complex . This complex can then interact with iron-binding proteins in the body, facilitating the transport and storage of iron .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways is the iron absorption pathway. This compound can increase the bioavailability of iron, enhancing its absorption in the gastrointestinal tract . This can lead to an increase in the production of hemoglobin, a protein that carries oxygen in the blood . Additionally, this compound can also influence the regulation of iron homeostasis, affecting the synthesis and degradation of ferritin, the primary iron storage protein .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed in the gastrointestinal tract . It is then distributed throughout the body, primarily binding to transferrin in the blood for transport to various tissues . This compound is metabolized in the liver, where it is incorporated into ferritin for storage . The excretion of this compound is primarily through the feces, with a small amount excreted in the urine .

Result of Action

The action of this compound results in increased iron levels in the body, which can help to alleviate conditions such as iron deficiency anemia . By increasing the availability of iron, this compound can enhance the production of hemoglobin, improving oxygen transport in the body . Additionally, by influencing iron homeostasis, this compound can help to maintain optimal iron levels in the body, supporting various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of this compound . Additionally, the presence of other dietary components, such as calcium and certain types of dietary fiber, can interfere with iron absorption, potentially affecting the efficacy of this compound . Furthermore, the stability of this compound can be affected by factors such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic ferric acetate is typically synthesized by treating aqueous solutions of iron(III) sources with acetate salts. A common precursor is freshly precipitated iron oxide/hydroxide, which is halide-free . The reaction can be represented as: [ \text{Fe(OH)₃ + 3 CH₃COOH → [Fe₃O(OAc)₆(H₂O)₃]OAc + 3 H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by heating iron, acetic acid, and air. This method is often used to create materials described as basic iron acetates, which are utilized as dyes and mordants .

Chemical Reactions Analysis

Types of Reactions: Ferric acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Pyridine, dimethylformamide.

    Reduction Reactions: Reducing agents like sodium borohydride.

Major Products:

  • Substituted this compound complexes.
  • Mixed-valence iron complexes.

Comparison with Similar Compounds

  • Chromium(III) acetate
  • Ruthenium(III) acetate
  • Vanadium(III) acetate
  • Manganese(III) acetate
  • Rhodium(III) acetate

Comparison: Ferric acetate is unique due to its ability to form stable trinuclear complexes with a triply bridging oxide ligand. This structure imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications .

Properties

IUPAC Name

acetic acid;iron;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQVYUQNCFEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FeO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10450-55-2
Record name Ferric acetate, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric acetate, basic
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iron di(acetate) hydroxide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ferric acetate
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Ferric acetate
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